molecular formula C18H29NO2 B4998335 N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]cycloheptanamine

N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]cycloheptanamine

Cat. No. B4998335
M. Wt: 291.4 g/mol
InChI Key: BOSZVZDEZMYTAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]cycloheptanamine, also known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s and was initially used in scientific research. AH-7921 is a potent agonist of the μ-opioid receptor and has been shown to produce analgesic effects in animal studies.

Mechanism of Action

N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]cycloheptanamine is a potent agonist of the μ-opioid receptor. It binds to the receptor and activates it, leading to the release of endogenous opioids such as endorphins. This results in the inhibition of pain signals in the central nervous system.
Biochemical and physiological effects:
This compound has been shown to produce analgesic effects in animal studies. It also produces sedation and respiratory depression, which are common effects of opioids. This compound has been shown to have a higher affinity for the μ-opioid receptor than morphine, which may contribute to its potent analgesic effects.

Advantages and Limitations for Lab Experiments

N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]cycloheptanamine has been used in scientific research to study the effects of opioids on the central nervous system. It has several advantages over other opioids, including its high potency and selectivity for the μ-opioid receptor. However, its use in lab experiments is limited by its potential for abuse and dependence.

Future Directions

There are several directions for future research on N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]cycloheptanamine. One area of interest is the development of new opioid analgesics with improved safety and efficacy profiles. Another area of interest is the study of the long-term effects of this compound on the central nervous system, including its potential for addiction and dependence. Additionally, research on the use of this compound in the treatment of chronic pain and other conditions is warranted.

Synthesis Methods

N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]cycloheptanamine can be synthesized using a multistep process starting from 3,4-dimethoxybenzaldehyde. The first step involves the reduction of the aldehyde to the corresponding alcohol using sodium borohydride. The alcohol is then converted to the corresponding bromide using phosphorus tribromide. The bromide is then reacted with cycloheptanone to give the desired product.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]cycloheptanamine has been used in scientific research to study the effects of opioids on the central nervous system. It has been shown to produce analgesic effects in animal studies, and its mechanism of action has been studied extensively.

properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)propan-2-yl]cycloheptanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2/c1-14(19-16-8-6-4-5-7-9-16)12-15-10-11-17(20-2)18(13-15)21-3/h10-11,13-14,16,19H,4-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSZVZDEZMYTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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